molecular formula C19H19N3O6S B2549260 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide CAS No. 307544-37-2

2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Katalognummer: B2549260
CAS-Nummer: 307544-37-2
Molekulargewicht: 417.44
InChI-Schlüssel: TXOUBGJHPFZQCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2,6-dimethoxy-substituted benzamide core linked via an amide bond to a phenyl ring bearing a sulfamoyl group connected to a 5-methylisoxazol-3-yl moiety.

Eigenschaften

IUPAC Name

2,6-dimethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-12-11-17(21-28-12)22-29(24,25)14-9-7-13(8-10-14)20-19(23)18-15(26-2)5-4-6-16(18)27-3/h4-11H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOUBGJHPFZQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 2,6-Dimethoxybenzoic Acid

2,6-Dimethoxybenzoic acid is synthesized through methoxylation of 2,6-dihydroxybenzoic acid using dimethyl sulfate under alkaline conditions:
$$
\text{2,6-Dihydroxybenzoic acid} + 2\,(\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH}} \text{2,6-Dimethoxybenzoic acid} + 2\,\text{CH}3\text{OSO}_3\text{Na}
$$
Typical Yield : 75–85% after recrystallization from ethanol/water.

Conversion to 2,6-Dimethoxybenzoyl Chloride

The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to form the acyl chloride:
$$
\text{2,6-Dimethoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2,6-Dimethoxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Reaction Conditions : Reflux at 70°C for 4 hours under anhydrous conditions.

Synthesis of 4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)aniline

Sulfonylation of 4-Aminobenzenesulfonyl Chloride

4-Aminobenzenesulfonyl chloride reacts with 5-methylisoxazol-3-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
$$
\text{4-Aminobenzenesulfonyl chloride} + \text{5-Methylisoxazol-3-amine} \xrightarrow{\text{Et}_3\text{N}} \text{4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)aniline} + \text{HCl}
$$
Key Parameters :

  • Molar Ratio : 1:1.2 (sulfonyl chloride:amine)
  • Yield : 68–72% after silica gel chromatography.

Amide Bond Formation: Final Coupling Step

Acyl Chloride-Mediated Coupling

2,6-Dimethoxybenzoyl chloride reacts with 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)aniline in tetrahydrofuran (THF) with Et₃N:
$$
\text{2,6-Dimethoxybenzoyl chloride} + \text{4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Optimized Conditions :

  • Temperature : 0°C to room temperature
  • Yield : 65–70%

Carbodiimide Coupling (Alternative Method)

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\text{2,6-Dimethoxybenzoic acid} + \text{4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)aniline} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$
Advantages : Avoids acyl chloride handling.
Yield : 60–65%.

Comparative Analysis of Synthetic Routes

Parameter Acyl Chloride Route Carbodiimide Route
Reaction Time 6 hours 12 hours
Yield 70% 65%
Purity (HPLC) 98.5% 97.2%
Cost Efficiency High Moderate

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.12 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 6.68 (s, 2H, isoxazole-H), 3.87 (s, 6H, OCH₃), 2.42 (s, 3H, CH₃).
  • ¹³C NMR : δ 167.8 (C=O), 159.2 (SO₂N), 152.1 (isoxazole-C), 112–130 (aromatic carbons), 56.1 (OCH₃), 12.4 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₂₀N₃O₆S : 430.1074
Observed : 430.1076 [M+H]⁺

Analyse Chemischer Reaktionen

2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens (such as fluorine, chlorine, and bromine), small alkyl groups (such as methyl, ethyl, propyl, and butyl), and other substituents like nitro, trifluoromethyl, and tert-butyl groups . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The antimicrobial efficacy of 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide has been evaluated against various bacterial and fungal strains. The mechanism of action is primarily based on the inhibition of bacterial folic acid synthesis, similar to that of sulfonamide antibiotics.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial activity of related compounds, derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC) were determined for several strains, with some compounds showing MIC values as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .
CompoundMIC (µM)Target Strain
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

This indicates that modifications in the benzamide structure can enhance antimicrobial potency.

Anticancer Applications

The anticancer potential of this compound has also been explored, particularly against colorectal cancer cell lines. The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation.

Case Study: Anticancer Activity

In vitro studies have shown that certain derivatives possess promising anticancer activity:

  • IC50 values were reported for several compounds, with some demonstrating lower IC50 values than standard chemotherapeutics like 5-Fluorouracil (5-FU). For example:
CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116

These results suggest that modifications to the compound can lead to enhanced selectivity towards cancer cells while minimizing effects on normal cells .

Wirkmechanismus

The primary mechanism of action of 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is the inhibition of chitin synthesis. This compound targets specific enzymes involved in the chitin synthesis pathway, disrupting the formation of chitin in insects . This inhibition leads to the death of the insects, making it an effective tool for pest control.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Table 1: Structural Features of Comparable Compounds
Compound Name (Source) Core Structure Key Substituents Heterocycle
2,6-Dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (Target) Benzamide 2,6-Dimethoxy, sulfamoyl phenyl 5-Methylisoxazol-3-yl
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (9) Acetamide 2,6-Dichlorophenyl, sulfamoyl phenyl 5-Methylisoxazol-3-yl
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (17) Benzamide 2,3-Dimethylphenyl, sulfamoyl phenyl 5-Methylisoxazol-3-yl
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) Benzamide 4-Fluoro, sulfamoyl phenyl 2-Oxotetrahydrofuran-3-yl
N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (USP Related Compound A) Acetamide None (simple phenyl backbone) 5-Methylisoxazol-3-yl

Key Observations :

  • The target compound is distinguished by electron-donating methoxy groups at the 2,6-positions of the benzamide, which may enhance solubility and hydrogen-bonding interactions compared to halogenated (e.g., 5f) or alkylated (e.g., 17) analogues .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Properties
Compound Name (Source) Melting Point (°C) Rf Value (TLC) IR Key Bands (cm⁻¹) 1H-NMR Features (δ, ppm)
Target Compound Not reported Not reported ~3460 (NH), ~1710 (C=O), ~1366 (S=O asym) 3.8–4.0 (OCH3), 6.5–7.0 (isoxazole H)
Compound 5f 236–237 N/A 1710 (C=O), 1366 (S=O asym) 7.2–8.1 (aromatic H), 4.2–4.5 (CH2)
Compound 9 165–167 0.81 3461 (NH), 2921 (amide NH), 1366 (S=O asym) 2.3 (CH3), 6.8–7.5 (aromatic H)
Compound 17 177–180 0.74 3461 (NH), 1710 (C=O), 1366 (S=O asym) 2.1–2.5 (CH3), 6.6–7.4 (aromatic H)
USP Compound A Not reported Not reported ~2920 (CH3), ~1710 (C=O), ~1366 (S=O asym) 2.4 (isoxazole CH3), 7.3–7.6 (aryl H)

Key Observations :

  • The methoxy groups in the target compound are expected to downfield-shift aromatic protons in 1H-NMR (δ ~6.8–7.5) compared to halogenated analogues (e.g., 5f: δ ~7.2–8.1) .
  • Melting points for benzamide derivatives (e.g., 17: 177–180°C) are generally lower than those of fluorinated compounds (e.g., 5f: 236–237°C), likely due to reduced polarity .

Biologische Aktivität

2,6-Dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Intermediates : Starting materials such as 5-methylisoxazole and various benzamides are reacted under controlled conditions.
  • Formation of Sulfamoyl Group : The sulfamoyl group is introduced through nucleophilic substitution reactions.
  • Final Coupling : The final coupling step involves the reaction of the intermediates to form the target compound.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against a range of Gram-positive and Gram-negative bacteria. Its mechanism is primarily attributed to the inhibition of folic acid synthesis, similar to other sulfonamide antibiotics. This inhibition occurs through competitive antagonism at the dihydropteroate synthase enzyme, which is crucial for bacterial growth and replication .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1832 µg/mL
Staphylococcus aureus2016 µg/mL
Salmonella typhimurium1564 µg/mL

Anticancer Activity

Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in lung cancer (A549) and breast cancer (MCF-7) cell lines.

Cell Line IC50 Value (µg/mL)
A549 (Lung Cancer)10.88 ± 0.82
MCF-7 (Breast Cancer)15.25 ± 1.05

The compound's anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folic Acid Synthesis : Similar to traditional sulfonamides, it inhibits bacterial dihydropteroate synthase.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Antioxidant Properties : Some studies suggest that it may also possess antioxidant activities that contribute to its protective effects against oxidative stress in cells .

Case Studies

  • Cytotoxicity in Lung Cancer : A study conducted on A549 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations.
  • Antibacterial Efficacy : Clinical trials have shown promising results for the use of this compound in treating infections caused by resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for preparing 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions between sulfonamide intermediates and activated benzoyl derivatives. A general approach involves:

Reacting 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with 2,6-dimethoxybenzoyl chloride in pyridine under reflux, as demonstrated for analogous sulfonamide-benzamide hybrids .

Microwave-assisted synthesis significantly improves yields (e.g., from 84% to 89% in similar reactions) by enhancing reaction kinetics and reducing side products .

Purification via recrystallization (e.g., using methanol or ethanol) ensures high-purity products .

Q. How can the structural integrity of the synthesized compound be validated?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy : Confirm the presence of the 5-methylisoxazole proton (δ ~6.1 ppm) and aromatic protons from the 2,6-dimethoxyphenyl group (δ ~7.0–7.9 ppm) .
  • IR spectroscopy : Identify key functional groups, such as sulfonamide S=O stretching (~1164 cm⁻¹) and benzamide C=O (~1660 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M-H]⁻) with <5 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly for the sulfamoylphenyl and isoxazole moieties?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, leveraging its robustness in handling high-resolution data and twinned crystals .
  • WinGX suite : Process diffraction data to generate ORTEP diagrams, highlighting bond angles and torsional strain between the sulfamoyl and benzamide groups .
  • Challenges : Crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) due to the compound’s rigidity .

Q. What computational strategies are effective for predicting the compound’s biological activity and binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or bacterial enzymes). Focus on hydrogen bonding between the sulfamoyl group and active-site residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, particularly for the methoxy groups’ hydrophobic interactions .
  • QSAR analysis : Correlate substituent effects (e.g., methoxy vs. chloro) with antimicrobial IC₅₀ values from in vitro assays .

Q. How should researchers address discrepancies in biological activity data across structurally similar sulfonamide derivatives?

Methodological Answer:

  • Controlled assays : Standardize protocols (e.g., broth microdilution for antimicrobial testing) to minimize variability .
  • SAR analysis : Compare substituent effects:
    • Electron-withdrawing groups (e.g., Cl) enhance antibacterial potency but reduce solubility.
    • Methoxy groups improve pharmacokinetics but may lower binding affinity .
  • Data normalization : Use positive controls (e.g., sulfamethoxazole) to calibrate activity thresholds .

Q. What are the challenges in characterizing the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor decomposition via HPLC-MS .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>250°C typical for sulfonamides) .
  • Light sensitivity : Store samples in amber vials to prevent photodegradation of the isoxazole ring .

Experimental Design Considerations

Q. How to design a SAR study for derivatives of this compound targeting antitubercular activity?

Methodological Answer:

Core modifications : Synthesize derivatives with varied substituents (e.g., halogen, nitro, alkyl) on the benzamide and isoxazole rings .

In vitro testing : Assess MIC values against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) .

Cytotoxicity screening : Use Vero cells to determine selectivity indices (SI = IC₅₀/MIC) .

Computational prioritization : Rank derivatives by docking scores against InhA (enoyl-ACP reductase) .

Q. What analytical methods are critical for detecting impurities in scaled-up synthesis?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate unreacted starting materials and byproducts .
  • LC-MS/MS : Identify trace impurities (e.g., hydrolyzed sulfonamide intermediates) with MRM transitions .
  • Elemental analysis : Ensure C/H/N/S percentages match theoretical values (±0.4%) .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol.
  • Contradictions : Higher solubility in DMSO (e.g., >50 mg/mL) vs. PBS (<0.1 mg/mL) suggests formulation challenges .
  • Mitigation strategies : Develop prodrugs (e.g., phosphate esters) or nanoemulsions to enhance bioavailability .

Q. Why do crystallographic data sometimes conflict with computational geometry predictions?

Methodological Answer:

  • Crystal packing effects : Intermolecular forces (e.g., π-π stacking) in the solid state distort bond angles vs. gas-phase DFT calculations .
  • Solution-state dynamics : NMR NOESY can validate conformational flexibility of the sulfamoyl linker in solution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.